1-(Pyridazin-3-yl)ethanone

Description

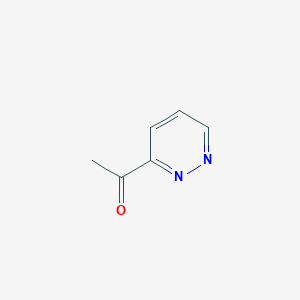

Structure

3D Structure

Properties

IUPAC Name |

1-pyridazin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSKLNSVINAQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326422 | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-63-0 | |

| Record name | 1122-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyridazin-3-yl)ethanone

A Note to the Researcher: Following a comprehensive search of chemical databases and scientific literature, it has been determined that there is a significant lack of publicly available experimental data for the specific compound 1-(Pyridazin-3-yl)ethanone (also known as 3-acetylpyridazine). The vast majority of accessible information pertains to its isomer, 1-(Pyridin-3-yl)ethanone (3-acetylpyridine, CAS No. 350-03-8), which possesses a significantly different heterocyclic core (a pyridine ring with one nitrogen atom versus a pyridazine ring with two adjacent nitrogen atoms).

This guide has been structured to address this data gap by presenting what can be inferred from related structures and computational models, while clearly delineating the absence of experimental values. This approach is intended to provide a foundational understanding for researchers and drug development professionals, highlighting critical areas where empirical characterization is needed.

Chemical Identity and Structure

This compound is a heterocyclic ketone. Its structure consists of a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted at the 3-position with an acetyl group.

-

IUPAC Name: this compound

-

Common Name: 3-Acetylpyridazine

-

Molecular Formula: C₆H₆N₂O

-

Molecular Weight: 122.13 g/mol

-

CAS Number: Not definitively assigned or readily available in major databases.

The presence of the pyridazine ring, with its electron-withdrawing nitrogen atoms, is expected to significantly influence the chemical and physical properties of the acetyl group compared to its pyridine or phenyl analogues.

Molecular Structure of this compound

Caption: Workflow for Melting Point Determination.

Detailed Steps & Rationale:

-

Sample Preparation (Self-Validation Pillar 1: Purity):

-

Step 1.1: Ensure the sample of this compound is thoroughly dried under vacuum. Causality: Residual solvent will act as an impurity, depressing and broadening the melting point range, leading to an inaccurate result.

-

Step 1.2: Finely pulverize the crystalline sample on a watch glass. Causality: A fine powder ensures uniform heat transfer throughout the sample in the capillary tube, resulting in a sharper, more accurate melting range.

-

Step 1.3: Tightly pack 2-3 mm of the powder into a capillary tube by tapping it on a hard surface. Causality: A proper sample height ensures a clear observation window. Overfilling can lead to a broad melting range due to thermal gradients within the sample.

-

-

Instrumental Analysis (Trustworthiness Pillar 2: Controlled Observation):

-

Step 2.1: Set the starting temperature on the digital melting point apparatus to approximately 10-15°C below the anticipated melting point. Set a ramp rate of 1-2°C per minute. Causality: A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, which is essential for accuracy. A rapid heating rate will cause the sample's temperature to lag behind the thermometer reading, yielding an erroneously high and broad melting range.

-

Step 2.2: Place the packed capillary tube into the heating block of the apparatus.

-

Step 2.3: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset).

-

Step 2.4: Continue heating and record the temperature at which the last solid crystal melts, and the sample is completely a clear liquid (T_clear).

-

-

Data Reporting and Integrity (Authoritative Grounding Pillar 3: Reproducibility):

-

Step 3.1: The melting point is reported as the range from T_onset to T_clear. A sharp melting range (≤ 1°C) is indicative of a pure compound.

-

Step 3.2: Repeat the measurement with two additional fresh samples to ensure the result is reproducible.

-

Step 3.3: Periodically calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzophenone or caffeine) to validate the instrument's accuracy.

-

Conclusion and Future Directions

This compound represents a fundamental heterocyclic structure for which there is a notable absence of empirical physical data. This guide provides a framework based on chemical principles and data from related isomers to assist researchers in its synthesis and initial characterization. The priority for future work should be the synthesis and purification of this compound, followed by rigorous experimental determination of its core physical properties, including melting point, boiling point, solubility profiles, and full spectral analysis (NMR, IR, MS). Such foundational data is indispensable for its potential application in medicinal chemistry, materials science, and agrochemical research.

References

Note: As no direct literature for this compound was found, this reference list cites sources for related compounds and general chemical principles mentioned in the guide.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-(Pyridazin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, a molecule of significant interest owing to its pyridazine core. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that are conducive to drug design.[1] This document elucidates the molecule's structural features, electronic properties, and bonding characteristics through the lens of spectroscopic and crystallographic data. We will explore the intricate interplay between the electron-deficient pyridazine ring and the acetyl substituent, discuss its tautomeric nature, and provide an overview of its synthesis and reactivity. The insights presented herein are intended to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on the pyridazine framework.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial attention in drug discovery.[2][3][4] Its value stems from a unique combination of physicochemical properties that are highly advantageous for modulating biological activity and pharmacokinetic profiles.[1]

Key properties of the pyridazine nucleus include:

-

Enhanced Polarity and Solubility: The presence of two nitrogen atoms increases the molecule's polarity and capacity for hydrogen bonding compared to carbocyclic analogues, often improving aqueous solubility.[1]

-

Robust Hydrogen Bonding Capacity: The lone pairs of electrons on the adjacent nitrogen atoms act as effective hydrogen bond acceptors, facilitating strong and sometimes dual interactions with biological targets like proteins.[5][6]

-

High Dipole Moment: The electronegative nitrogen atoms create a significant dipole moment, which can promote favorable π-π stacking and dipole-dipole interactions within target binding sites.[5][6]

-

Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile and has been associated with low cytochrome P450 inhibitory effects.[1]

These features have led to the incorporation of the pyridazine scaffold into a wide array of pharmacologically active agents, targeting conditions ranging from cancer and inflammation to cardiovascular and infectious diseases.[1][7][8][9] this compound serves as a fundamental building block for exploring the chemical space and structure-activity relationships (SAR) of this important heterocyclic family.

Molecular Architecture of this compound

Systematic Nomenclature and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆N₂O

-

Molecular Weight: 122.13 g/mol

-

CAS Number: 50901-46-7[10]

Structural Elucidation

The molecule consists of a pyridazine ring substituted at the C3 position with an acetyl group (-COCH₃). The pyridazine ring is an aromatic, planar heterocycle. The sp² hybridization of the ring's carbon and nitrogen atoms dictates this planarity.[11] The acetyl group is linked to the ring via a C-C single bond, allowing for rotational freedom, although steric and electronic factors may favor a co-planar orientation to maximize conjugation.

Caption: Figure 1: 2D representation of this compound.

Electronic Structure and Bonding

The Aromatic Pyridazine Ring

This compound features a pyridazine ring with a conjugated system of six π-electrons delocalized across the six atoms, satisfying Hückel's rule for aromaticity. However, its electronic properties differ significantly from benzene.[11]

-

Inductive and Mesomeric Effects: The two adjacent nitrogen atoms are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the ring carbons, making the pyridazine ring "electron-deficient." Consequently, the molecule possesses a notable dipole moment.[6]

-

Nitrogen Lone Pairs: Each nitrogen atom is sp² hybridized. One electron from each nitrogen participates in the aromatic π-system via its unhybridized p orbital. The remaining lone pair of electrons on each nitrogen resides in an sp² hybrid orbital, projecting outwards from the ring in the same plane as the sigma bonds.[11] These lone pairs do not participate in the aromatic system but are crucial for the molecule's chemical properties, acting as Lewis basic sites and hydrogen bond acceptors.[5][11]

The Acetyl Substituent

The acetyl group is also strongly electron-withdrawing due to the polarized C=O double bond. It influences the pyridazine ring through two effects:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

-

Mesomeric Effect (-M): The carbonyl group can withdraw electron density from the aromatic π-system via resonance, further deactivating the ring.

The combination of the inherently electron-deficient pyridazine ring and the electron-withdrawing acetyl group makes the carbon atoms of the ring particularly electrophilic and influences the molecule's overall reactivity profile.

Spectroscopic and Crystallographic Validation

The proposed structure of this compound is validated by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. The predicted spectra for this compound in a solvent like DMSO-d₆ are summarized below.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

| -CH₃ (acetyl) | ~2.7 | ~27 | Singlet, adjacent to an electron-withdrawing carbonyl group. |

| C=O (acetyl) | - | ~198 | Carbonyl carbon, significantly deshielded and downfield. |

| H-4 (ring) | ~8.2 | ~128 | Doublet of doublets, adjacent to N and deshielded by the acetyl group. |

| H-5 (ring) | ~8.0 | ~135 | Doublet of doublets, influenced by both ring nitrogens. |

| H-6 (ring) | ~9.4 | ~153 | Doublet of doublets, deshielded by adjacent nitrogen and the ring's inductive effects. |

| C-3 (ring) | - | ~151 | Quaternary carbon, attached to the acetyl group. |

| C-4 (ring) | - | ~128 | Protonated carbon. |

| C-5 (ring) | - | ~135 | Protonated carbon. |

| C-6 (ring) | - | ~153 | Protonated carbon, deshielded by adjacent nitrogen. |

Note: These are estimated values based on typical shifts for pyridazine and acetyl-substituted aromatic systems.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~1700-1680 | C=O stretch | Ketone (Aryl) |

| ~1600-1450 | C=C and C=N stretch | Pyridazine Ring |

| ~1450-1350 | C-H bend | Methyl C-H |

The most characteristic and intense peak would be the C=O stretch of the aryl ketone, confirming the presence of the acetyl group.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern. For C₆H₆N₂O, the expected molecular ion peak (M⁺) would be at an m/z of 122. Key fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) to give a peak at m/z 107, or the loss of the entire acetyl radical (•COCH₃) to give a peak corresponding to the pyridazinyl cation at m/z 79.

X-ray Crystallography Insights

-

Planarity: Confirm the planarity of the pyridazine ring.

-

Bond Lengths: Provide precise measurements of all bonds. The N-N bond is typically around 1.35 Å, while the C=O bond is around 1.24 Å.[15]

-

Bond Angles: Reveal the internal angles of the ring and the geometry around the acetyl substituent.

-

Intermolecular Interactions: Show how molecules pack in the crystal lattice, highlighting any hydrogen bonding or π-stacking.

Tautomerism: The Keto-Enol Equilibrium

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer.[17] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[18][19][20]

Caption: Figure 3: A general workflow for pyridazine synthesis.

Experimental Protocol: Representative Synthesis This is a generalized protocol based on common literature methods. [21][22][23]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate γ-keto acid or 1,4-dicarbonyl precursor (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated residue into ice-cold water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 4.0.

Reactivity Profile

The structure of this compound dictates its reactivity at three primary sites:

-

The Pyridazine Nitrogens: The lone pairs on the nitrogen atoms can act as bases or nucleophiles, readily undergoing protonation or alkylation. [11]2. The Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by reagents like Grignards or reducing agents (e.g., NaBH₄) to form the corresponding alcohol.

-

The α-Carbon: The methyl protons are acidic (pKa ~19-21) and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction).

Conclusion

This compound is a molecule defined by the interplay of its aromatic, electron-deficient pyridazine core and its electron-withdrawing acetyl substituent. Its structure is characterized by a planar heterocyclic ring, sp² hybridization, and distinct electronic properties that give rise to a significant dipole moment and hydrogen bonding capabilities. These features are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS), which together provide a self-validating picture of its molecular architecture. While heavily favoring the keto tautomer, its ability to form an enol intermediate is key to its reactivity. This foundational understanding of its structure and bonding is essential for medicinal chemists aiming to leverage the pyridazine scaffold in the rational design of new, potent, and selective therapeutic agents.

References

- Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- PubMed Central (PMC). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- PubChem. (n.d.). 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone.

- PubChem. (n.d.). 1-[6-(Tetrazol-1-yl)pyridazin-3-yl]ethanone.

- Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored.

- Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry.

- Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.

- Wikipedia. (n.d.). Pyridine.

- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- SpectraBase. (n.d.). ethanone, 1-[3-[[3-(4-bromophenyl)t[2][7][8]riazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]-.

- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- ChemScene. (n.d.). 1-(Pyridazin-4-yl)ethanone.

- Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- PubMed Central (PMC). (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate.

- Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism.

- ResearchGate. (2025). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines.

- National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. miragenews.com [miragenews.com]

- 4. jocpr.com [jocpr.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. jackwestin.com [jackwestin.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(Pyridazin-3-yl)ethanone: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic ketone, 1-(Pyridazin-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers a comprehensive reference for the characterization of this molecule, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine ring and the ketone functional group. The pyridazine moiety is a key pharmacophore in a variety of biologically active molecules.[1] Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides a detailed predictive analysis of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound, with the IUPAC numbering convention for the pyridazine ring, is presented below. The subsequent sections will detail the predicted spectroscopic data for this structure.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be highly informative for the structural confirmation of this compound. The pyridazine ring protons will appear in the aromatic region, and their coupling patterns will be characteristic of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.8 - 8.0 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 2.0 |

| H5 | 7.6 - 7.8 | t | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 8.0 |

| H6 | 9.2 - 9.4 | dd | J(H6,H5) ≈ 8.0, J(H6,H4) ≈ 2.0 |

| -CH₃ | 2.7 - 2.9 | s | - |

-

Rationale: The chemical shifts are predicted based on the electronic environment of the pyridazine ring. The protons are deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing acetyl group. H6 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom (N1). The methyl protons of the acetyl group are expected to appear as a singlet in the typical region for such groups.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 150 - 155 |

| C4 | 125 - 130 |

| C5 | 130 - 135 |

| C6 | 155 - 160 |

| C=O | 195 - 200 |

| -CH₃ | 25 - 30 |

-

Rationale: The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the acetyl substituent.[2][3][4] C3 and C6 are expected to be the most downfield carbons in the ring due to their direct attachment to the nitrogen atoms. The carbonyl carbon of the ketone will appear significantly downfield, as is characteristic for this functional group.[5]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will clearly indicate the presence of the carbonyl group and the aromatic pyridazine ring.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| C=N Stretch (Ring) | 1550 - 1600 | Medium-Strong |

| C=C Stretch (Ring) | 1400 - 1500 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium |

-

Rationale: The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone.[6] The exact position will be influenced by conjugation with the pyridazine ring. The pyridazine ring itself will give rise to several characteristic absorptions corresponding to C=C and C=N stretching vibrations.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted Molecular Ion (M⁺): m/z = 122.05

-

Predicted Fragmentation Pattern: The primary fragmentation is expected to be the loss of the methyl group (•CH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.[7]

-

Acquire the spectrum at room temperature.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle, with proton decoupling.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition:

-

Use an Electron Ionization (EI) mass spectrometer for fragmentation analysis.

-

Use an Electrospray Ionization (ESI) or other soft ionization technique for accurate mass determination of the molecular ion.

-

Typical EI conditions: 70 eV electron energy.

-

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for confirming the structure and purity of this compound. Researchers can use this guide to anticipate the spectral features of this compound and to design appropriate analytical workflows for its characterization.

References

- BLD Pharm.1-(Pyridin-3-yl)ethanone. (n.d.).

- Supporting Information. (n.d.).

- PubChem.1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone. (n.d.).

- SpectraBase.ethanone, 1-[3-[[3-(4-bromophenyl)[8][9][10]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]- - Optional[1H NMR]. (n.d.).

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1).

- Preprints.org.Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). (n.d.).

- NIST WebBook.Ethanone, 1-(3-pyridinyl)-. (n.d.).

- NIST WebBook.Ethanone, 1-(3-pyridinyl)-. (n.d.).

- NIH.Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1.An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1983).

- PubChem.1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone. (n.d.).

- PubMed.Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011).

- ResearchGate.Pyridazin-3(2H)-ones: Synthesis, reactivity. (n.d.).

- Organic Chemistry Portal.Synthesis of pyridazines. (n.d.).

- PubMed Central.Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025).

- Organic Chemistry Data.NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- MDPI.A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.).

- PubMed.1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010).

- Chemical Synthesis Database.1-(1H-pyrrol-3-yl)ethanone. (n.d.).

- Organic Chemistry Data.NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Google Patents.Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).

- Supporting Information.A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.).

- YouTube.Introduction to IR Spectroscopy. Ketones. (2012).

Sources

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 1-(Pyridazin-3-yl)ethanone in Common Organic Solvents

Prepared by: A Senior Application Scientist

Foreword: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. 1-(Pyridazin-3-yl)ethanone, a heterocyclic ketone, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyridazine moiety in a range of biologically active molecules.[1] A thorough understanding of its solubility profile in various organic solvents is, therefore, not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of solvent-solute interactions. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The narrative that follows is built upon the pillars of scientific expertise, experimental trustworthiness, and authoritative grounding to empower you in your research endeavors.

Physicochemical Profile of this compound: A Predictive Analysis

Before delving into experimental solubility data, a predictive analysis based on the molecular structure of this compound (Figure 1) provides a strong foundation for understanding its behavior in different solvent environments.

Figure 1. Chemical Structure of this compound

Caption: Molecular structure of this compound.

The molecule possesses several key features that govern its solubility:

-

A Polar Heterocyclic Ring: The pyridazine ring, with its two adjacent nitrogen atoms, is inherently polar. This suggests a propensity for interactions with polar solvents. The parent compound, pyridazine, is known to be miscible with water and soluble in polar organic solvents.[2]

-

A Ketone Functional Group: The ethanone (acetyl) group introduces a carbonyl moiety (C=O), which is a strong hydrogen bond acceptor. This further enhances the molecule's polarity and its ability to interact with protic and other polar solvents.

-

Aromaticity: The aromatic nature of the pyridazine ring allows for potential π-π stacking interactions with aromatic solvents.

Based on these structural characteristics, we can apply the "like dissolves like" principle to hypothesize the solubility of this compound across a spectrum of common organic solvents.[3]

Solubility Profile in Common Organic Solvents: A Guided Exploration

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the behavior of analogous pyridazine derivatives and fundamental chemical principles.[4] The following table categorizes common organic solvents and predicts the solubility of this compound, providing a rationale for each prediction.

| Solvent Class | Examples | Predicted Solubility | Rationale for Interaction |

| Protic Polar | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the nitrogen atoms and the carbonyl oxygen of this compound. The overall high polarity of these solvents aligns well with the polar nature of the solute. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with this compound. DMSO and DMF are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | While these solvents are non-polar, the potential for π-π stacking between the solvent's aromatic ring and the pyridazine ring of the solute may contribute to some degree of solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole moments, allowing for some interaction with the polar solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | These solvents are less polar than alcohols and aprotic polar solvents. While they can act as hydrogen bond acceptors, their overall lower polarity may limit solubility. |

| Aliphatic Non-Polar | Hexane, Heptane, Cyclohexane | Very Low | The non-polar nature of these solvents makes them poor candidates for solvating the polar this compound. The energy required to break the solute-solute and solvent-solvent interactions to form a solution is unfavorable.[2] |

A Validated Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, incorporating best practices for accuracy.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of HPLC Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

Perform serial dilutions to create a series of calibration standards with at least five different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to several vials. The key is to ensure that there will be undissolved solid remaining after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration using the previously generated calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Intermolecular Interactions and Their Impact on Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. A deeper understanding of these interactions provides a more nuanced view of the solubility data.

Caption: Solute-solvent interactions governing solubility.

As illustrated, the strongest interactions, and therefore the highest solubility, are expected with protic polar solvents due to the potential for hydrogen bonding. Aprotic polar solvents will also be effective due to strong dipole-dipole interactions. Conversely, the weak van der Waals forces between the polar solute and non-polar solvents result in poor solubility.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents. The key takeaway is that due to its polar nature and hydrogen bond accepting capabilities, this compound is predicted to be highly soluble in polar protic and aprotic solvents, with limited solubility in non-polar solvents.

For drug development professionals, the experimentally determined solubility data will be invaluable for:

-

Solvent selection for synthesis and purification: Choosing appropriate solvents for reaction and crystallization processes.

-

Pre-formulation studies: Identifying suitable solvent systems for early-stage formulation development.

-

Development of analytical methods: Selecting appropriate mobile phases for chromatographic analysis.

Future work should focus on generating precise, temperature-controlled quantitative solubility data for this compound in a wide array of solvents. Furthermore, the determination of Hansen Solubility Parameters would provide a more sophisticated tool for predicting its solubility in complex solvent blends and polymer matrices, further accelerating its development from a promising molecule to a potential therapeutic.

References

- Vertex AI Search. (n.d.). Pyridazine - Solubility of Things.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- Slideshare. (n.d.). Pyridazine and its derivatives.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

Sources

An In-depth Technical Guide to 1-(Pyridazin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile scaffold for the design of novel therapeutic agents. This guide focuses on a specific, yet fundamental, pyridazine derivative: 1-(Pyridazin-3-yl)ethanone . While the broader class of pyridazinones has been extensively studied, this technical guide consolidates the available knowledge on the parent ketone, providing a foundational understanding for researchers looking to explore this chemical space. As a Senior Application Scientist, the aim is to present this information not merely as a collection of facts, but as a practical resource, explaining the rationale behind synthetic choices and potential applications, thereby empowering researchers in their drug discovery endeavors.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Structure

The structure consists of a pyridazine ring substituted with an acetyl group at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Boiling Point | 285.9°C at 760 mmHg | [2] |

| Density | 1.136 g/cm³ | [2] |

| Flash Point | 131°C | [2] |

| Vapor Pressure | 0.00273 mmHg at 25°C | [2] |

Synthesis and Reactivity: A Strategic Perspective

The synthesis of pyridazine derivatives is a well-established field, with numerous strategies available.[6] The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical approach to the synthesis of this compound involves the construction of the pyridazine ring as a key step. The reactivity of the pyridazine ring, particularly its susceptibility to nucleophilic attack by organometallic reagents, also presents viable synthetic pathways.[7]

Diagram 1: Key Synthetic Pathways to the Pyridazine Core

Caption: Key retrosynthetic approaches to this compound.

Experimental Protocol: Synthesis from a γ-Ketoacid (Illustrative)

Protocol: Synthesis of a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

Step 1: Friedel-Crafts Acylation to form the γ-Ketoacid

-

To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Isolate the precipitated β-benzoylpropionic acid by filtration, wash with cold water, and recrystallize from aqueous ethanol.

-

-

Step 2: Cyclocondensation with Hydrazine Hydrate

-

Reflux a mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.[1]

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Collect the solid by filtration and recrystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[1]

-

Causality and Experimental Choices:

-

The Friedel-Crafts acylation is a classic and efficient method for forming the carbon-carbon bond required for the γ-ketoacid backbone. The use of a Lewis acid like aluminum chloride is essential to activate the succinic anhydride.

-

The subsequent cyclocondensation with hydrazine hydrate is a thermodynamically favorable process that leads to the stable pyridazinone ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for the reflux conditions.

Reactivity of the Pyridazine Nucleus

The two adjacent nitrogen atoms in the pyridazine ring significantly influence its reactivity. The ring is generally electron-deficient, making it susceptible to nucleophilic attack. Reactions with organometallic reagents, such as Grignard or organolithium compounds, can be a powerful tool for introducing substituents onto the pyridazine core.[7] The regioselectivity of these reactions is often dictated by the electronic nature of existing substituents and the reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the ring protons will be indicative of their positions relative to the nitrogen atoms and the acetyl substituent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift. Analysis of the chemical shifts of the pyridazine ring carbons can provide insights into the electronic distribution within the heterocycle.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the aromatic pyridazine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (122.12 g/mol ). The fragmentation pattern can provide further structural information, often involving the loss of the acetyl group or fragmentation of the pyridazine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine and pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][5][11][12][13] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[11][12]

The Pyridazine Core as a Pharmacophore

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. The planar aromatic nature of the ring allows for π-π stacking interactions. The acetyl group of this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 2: Role of this compound in Medicinal Chemistry

Caption: Workflow illustrating the use of this compound as a starting material in drug discovery.

Potential Therapeutic Areas

While specific biological activity data for the unsubstituted this compound is limited in the public domain, the broader class of pyridazine derivatives has shown promise in several therapeutic areas:

-

Oncology: Numerous pyridazine-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cancer progression.[12]

-

Cardiovascular Diseases: Pyridazinone derivatives have been designed as vasorelaxants and antihypertensive agents.[4][14]

-

Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[1][5]

Conclusion and Future Directions

This compound is a foundational molecule within the medicinally important class of pyridazines. Its straightforward structure provides an excellent starting point for the synthesis of more complex and potentially bioactive molecules. While the publicly available data on this specific compound is somewhat limited, the established chemistry of the pyridazine ring and the reactivity of the acetyl group offer a clear path for its utilization in drug discovery programs.

Future research should focus on the detailed biological evaluation of this compound and its simple derivatives to better understand its intrinsic pharmacological profile. Furthermore, the development and publication of robust and scalable synthetic protocols for this compound would be of great value to the scientific community. As our understanding of the biological roles of various cellular targets grows, the pyridazine scaffold, and by extension this compound, will undoubtedly continue to be a source of inspiration for the design of new and effective medicines.

References

- Letsinger, R., & Lasco, R. (n.d.). Reactions of Organometallic Compounds with Pyridazine. ACS Publications.

- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- TPCHEM. (n.d.). This compound - CAS:1122-63-0.

- ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8.

- Aziz, M. W., Mohamed, K. O., Khalifa, A. K., & George, R. F. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.

- Kumar, D., & Kumar, N. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(10), 1209-1227.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2637-2656.

- Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847.

- Fares, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.

Sources

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials [ouci.dntb.gov.ua]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Analysis of 1-(Pyridazin-3-yl)ethanone: A DFT-Based Structural and Electronic Investigation

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties that can enhance molecular recognition and pharmacological profiles.[1] This technical guide provides a comprehensive framework for the theoretical investigation of 1-(Pyridazin-3-yl)ethanone, a representative pyridazine derivative. We detail a complete computational workflow using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of heterocyclic molecules. The methodologies described herein are designed to be self-validating, grounding theoretical data against established chemical principles and providing a robust foundation for further in-silico drug design efforts.

Introduction: The Significance of the Pyridazine Core and the Role of Theoretical Chemistry

The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, possesses a unique electronic distribution that distinguishes it from other azines and the ubiquitous phenyl ring.[1] Key properties stemming from this arrangement include a significant dipole moment, high hydrogen bond acceptor potential, and modulated lipophilicity, making it an attractive component in drug design.[1] this compound (Figure 1) incorporates this core with an acetyl substituent, presenting an interesting case for studying the interplay between the electron-withdrawing nature of the pyridazine ring and the acetyl group.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the prediction of molecular properties from first principles, offering insights that can be difficult or costly to obtain experimentally. For a molecule like this compound, DFT can be used to:

-

Determine the most stable three-dimensional conformation.

-

Analyze the electronic structure, including frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding reactivity.

-

Predict spectroscopic signatures (e.g., IR vibrational frequencies) to aid in experimental characterization.

-

Calculate reactivity descriptors that can guide synthetic efforts and predict interaction sites.

This guide provides a step-by-step protocol for performing such an analysis, explaining the rationale behind each computational choice to ensure scientific rigor and trustworthiness.

Foundational Theory: Selecting the Right Computational Approach

The accuracy of any theoretical calculation is contingent on the chosen methodology, which primarily involves selecting a functional and a basis set.[2]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density. It offers an excellent balance between computational cost and accuracy, making it the workhorse for calculations on medium-sized organic molecules.

-

The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties, including geometries and energies of organic compounds.

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system.

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.

-

This combination of B3LYP/6-311++G(d,p) is well-suited to provide reliable predictions for the geometry, electronic structure, and vibrational frequencies of this compound.

Computational Workflow: A Step-by-Step Protocol

The theoretical analysis follows a logical, multi-step process designed to ensure the final results correspond to a true energetic minimum and are physically meaningful.

Caption: A standard workflow for theoretical calculations on a molecule.

Step 1: Initial Structure Generation

The process begins by building an initial 3D structure of this compound. This can be done using any molecular modeling software (e.g., Avogadro, IQmol, GaussView). The standard IUPAC numbering for the pyridazine ring should be followed.

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

-

Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

-

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. This is particularly useful in predicting reactivity in polar reactions.

NPA Charge Distribution: The Natural Population Analysis will likely show significant negative charge accumulation on the nitrogen atoms (N1 and N2) and the carbonyl oxygen (O8), identifying them as primary sites for electrophilic attack or hydrogen bonding. The ring carbons, particularly C3 and C6, are electron-deficient, making them susceptible to nucleophilic attack. [1]

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the theoretical analysis of this compound using DFT. By following this protocol, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and reactivity. The calculated results, including bond lengths, electronic energies, and charge distributions, provide a detailed molecular portrait that complements and guides experimental work.

The true power of this approach lies in its predictive capacity. The same methodology can be applied to a series of substituted pyridazine derivatives to perform in-silico screening, predict trends in reactivity, and rationalize structure-activity relationships, thereby accelerating the drug discovery and development process.

References

- Giordano, D., & Thomson, D. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

- Gbreyohannes, Y. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- PubChem. (n.d.). 1-(pyridazin-3-yl)ethan-1-one. PubChem Compound Summary for CID 352755.

- Gbreyohannes, Y. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- Q-Chem. (2023, September 18). Basics of performing DFT calculations with Q-Chem [Video]. YouTube. [Link]

- Li, Y., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules, 28(11), 4478. [Link]

- Al-Hourani, B. J., et al. (2021).

- Al-Omair, M. A. (2016). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Der Pharma Chemica, 8(19), 23-34. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Pyridazin-3-yl)ethanone

Abstract

Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise three-dimensional atomic arrangement of these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships, optimizing their properties, and enabling rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 1-(Pyridazin-3-yl)ethanone, a representative pyridazine derivative. While a publicly available crystal structure for this specific molecule is not yet deposited in crystallographic databases like the Cambridge Structural Database (CSD)[3][4][5], this whitepaper outlines the complete, field-proven workflow for such an analysis. We will delve into the causality behind experimental choices, from synthesis and crystallization to data collection, structure solution, and refinement, providing a self-validating framework for obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

The pyridazine moiety is a key pharmacophore present in numerous therapeutic agents.[1][6] The biological activity of these compounds is intrinsically linked to their molecular geometry, including bond lengths, bond angles, and intermolecular interactions. Small molecule X-ray crystallography is the definitive technique for unambiguously determining the three-dimensional structure of molecules in the solid state.[7][8] This method provides precise measurements of molecular dimensions, which is unparalleled by other analytical techniques.[7] The resulting structural information is crucial for:

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy.

-

Rational Drug Design: Guiding the design of new derivatives with improved potency and selectivity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.[7]

-

In Silico Modeling: Providing accurate geometries for computational studies, such as molecular docking.[6]

This guide will use this compound (Figure 1) as a model compound to illustrate the complete process of crystal structure analysis.

Figure 1. Chemical structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of pyridazine derivatives can be achieved through various established routes.[9][10] A common approach involves the condensation of γ-keto acids with hydrazine hydrate to form the pyridazinone ring, which can be further modified.[9] For this compound, a plausible synthetic route would be adapted from known procedures for related compounds. The purity of the synthesized compound is paramount and should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the process. The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects.[11] A variety of crystallization techniques should be systematically screened, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, as solubility typically decreases with temperature, leading to crystal formation.

A systematic screening of solvents and solvent combinations is crucial. For a molecule like this compound, a range of solvents from polar (e.g., methanol, ethanol) to nonpolar (e.g., hexane, toluene) should be explored.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.[12] This technique is based on the elastic scattering of X-rays by the ordered arrangement of atoms within the crystal.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[8] This pattern is recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset.

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is then used to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal).

The workflow for X-ray diffraction data collection and initial processing is illustrated in the diagram below.

Caption: Experimental workflow from synthesis to data processing.

Structure Solution and Refinement: From Diffraction Data to Molecular Structure

The processed diffraction data provides the raw information needed to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is known as solving the "phase problem," as the diffraction experiment measures the intensities of the reflections but not their phases. For small molecules like this compound, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is typically done using a least-squares minimization procedure.[13] The refinement process involves adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters until the best possible fit to the experimental data is achieved. The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

The logical flow of structure solution and refinement is depicted below.

Caption: Logical workflow for crystal structure solution and refinement.

Analysis and Interpretation of the Crystal Structure

With the refined crystal structure in hand, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The primary result of a crystal structure analysis is the precise determination of the molecular geometry. This includes:

-

Bond Lengths and Angles: These parameters provide insight into the bonding within the molecule. For instance, the planarity of the pyridazine ring can be confirmed.[14]

-

Torsional Angles: These describe the conformation of the molecule, such as the orientation of the acetyl group relative to the pyridazine ring.

-

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.[7]

A hypothetical summary of crystallographic data for this compound is presented in Table 1.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆N₂O |

| Formula Weight | 122.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| β (°) | 95.5 |

| Volume (ų) | 610.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.328 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 256 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Table 1. Hypothetical crystallographic data for this compound.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate how the molecules pack in the crystal lattice. An analysis of these interactions is crucial for understanding the physical properties of the solid material and can inform crystal engineering efforts. For this compound, potential hydrogen bonding interactions involving the nitrogen atoms of the pyridazine ring and the oxygen atom of the acetyl group would be of particular interest.

Conclusion and Future Directions

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining fundamental structural information that is invaluable for drug discovery and development. The detailed knowledge of its three-dimensional structure would enable a deeper understanding of its biological activity and provide a solid foundation for the design of novel pyridazine-based therapeutics. The deposition of the crystal structure of this compound and its derivatives in public databases like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[3][4]

References

- Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

- Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]

- Excillum. (n.d.). Small molecule crystallography.

- ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives.

- ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.